[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
The compound “(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This specific compound is characterized by its unique substitution pattern, which includes methyl and isopropyl groups attached to the pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” typically involves multi-step organic reactions One common approach is the condensation of appropriate pyrazole derivatives under controlled conditions For instance, the reaction might start with the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones
Industrial Production Methods
Industrial production of such compounds often employs similar synthetic routes but on a larger scale. The process might involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the pyrazole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole ketones, while reduction could produce pyrazolidines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, “(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound and its derivatives are investigated for their potential as enzyme inhibitors or receptor modulators. The pyrazole ring system is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Medicine
In medicine, compounds containing pyrazole rings are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or anticancer properties, depending on their specific substitution patterns and functional groups.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings. Their stability and reactivity make them suitable for various applications, from electronics to pharmaceuticals.
Mechanism of Action
The mechanism of action of “(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The pyrazole rings can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to inhibition or modulation of the target’s function.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-pyrazolone
- 3,5-Dimethylpyrazole
- 1-Isopropyl-3-methylpyrazole
Uniqueness
What sets “(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” apart is its dual pyrazole structure with distinct substitution patterns
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-10(2)18-13(5-6-15-18)9-14-7-12-8-16-17(4)11(12)3/h5-6,8,10,14H,7,9H2,1-4H3 |
InChI Key |
ZTUMXEAEDWHGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=NN2C(C)C |
Origin of Product |
United States |
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